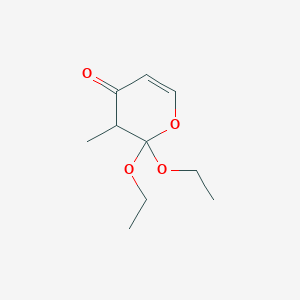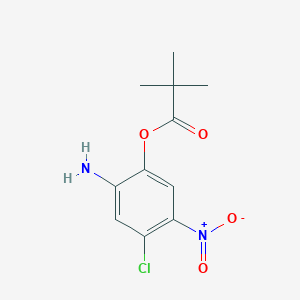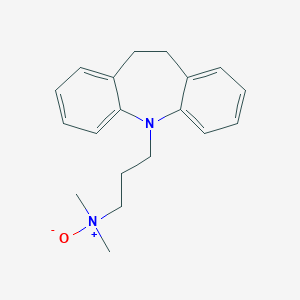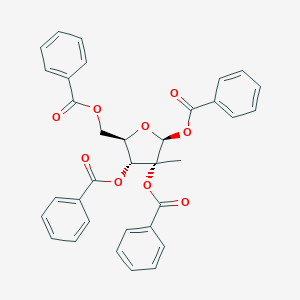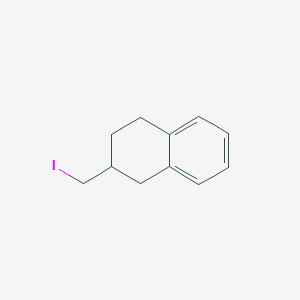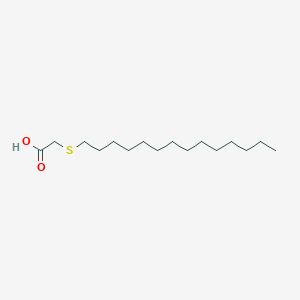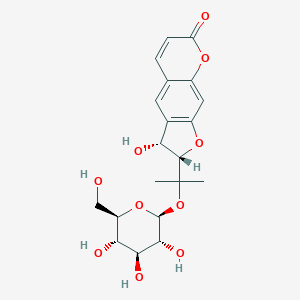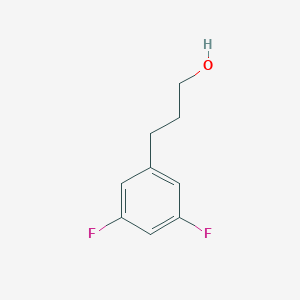
3-(3,5-Difluorophenyl)propan-1-ol
Overview
Description
3-(3,5-Difluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10F2O and a molecular weight of 172.17 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a propanol chain. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(3,5-Difluorophenyl)propan-1-ol typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. One common method involves the reduction of 3,5-difluorobenzaldehyde using sodium borohydride (NaBH4) in methanol as the solvent. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation of 3,5-difluorobenzaldehyde in the presence of a palladium catalyst. This method offers higher yields and is more suitable for large-scale production .
Chemical Reactions Analysis
Scientific Research Applications
3-(3,5-Difluorophenyl)propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit enzymes involved in metabolic processes, thereby modulating cellular functions .
Comparison with Similar Compounds
3-(3,5-Difluorophenyl)propan-1-ol can be compared with other similar compounds, such as:
3-(3,5-Difluorophenyl)propan-1-amine: This compound has an amine group instead of a hydroxyl group, which alters its chemical reactivity and biological activity.
3-(3,5-Difluorophenyl)propanoic acid: The carboxylic acid group in this compound provides different chemical properties, such as increased acidity and the ability to form salts.
3-(3,5-Difluorophenoxy)propan-1-ol: This compound has an ether linkage, which affects its solubility and reactivity compared to the hydroxyl group in this compound.
The uniqueness of this compound lies in its specific combination of the difluorophenyl group and the propanol chain, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3,5-difluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNBOGNLNGJULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555085 | |
| Record name | 3-(3,5-Difluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105219-37-2 | |
| Record name | 3-(3,5-Difluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
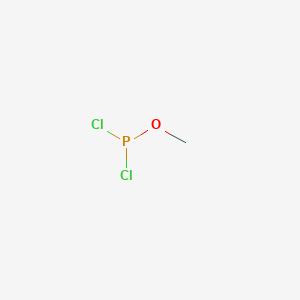
![2-OCTYLDECYL 12-[(1-OXOOCTADECYL)OXY]OCTADECANOATE](/img/structure/B17266.png)
